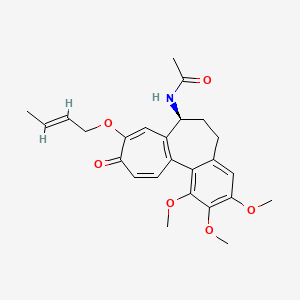
Protein Kinase C (gamma) Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein Kinase C (gamma) Peptide is a member of the Protein Kinase C family, which is a group of serine/threonine kinases. These kinases play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. This compound is particularly significant due to its restricted expression in the central nervous system, where it is involved in regulating neuronal functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Protein Kinase C (gamma) Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the resin-bound peptide.
Deprotection: Removal of protecting groups using TFA.
Cleavage: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The process is optimized for scalability, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Protein Kinase C (gamma) Peptide undergoes various chemical reactions, including:
Phosphorylation: Catalyzed by kinases, adding phosphate groups to serine/threonine residues.
Dephosphorylation: Removal of phosphate groups by phosphatases.
Oxidation and Reduction: Involving cysteine residues, affecting the peptide’s conformation and activity.
Common Reagents and Conditions:
Phosphorylation: ATP as a phosphate donor, catalyzed by kinases.
Dephosphorylation: Catalyzed by phosphatases in the presence of Mg²⁺ or Mn²⁺ ions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products:
Phosphorylated Peptides: Resulting from kinase activity.
Dephosphorylated Peptides: Resulting from phosphatase activity.
Oxidized/Reduced Peptides: Depending on the redox conditions.
Applications De Recherche Scientifique
Protein Kinase C (gamma) Peptide has diverse applications in scientific research:
Neuroscience: Studying its role in neuronal signaling and plasticity.
Cancer Research: Investigating its involvement in cell proliferation and apoptosis.
Drug Development: Targeting this compound for therapeutic interventions in neurological disorders and cancers.
Biochemistry: Understanding its interactions with other proteins and cellular components.
Mécanisme D'action
Protein Kinase C (gamma) Peptide exerts its effects through phosphorylation of target proteins. The mechanism involves:
Activation: By diacylglycerol (DAG) and calcium ions.
Translocation: To the cell membrane where it interacts with substrates.
Phosphorylation: Of serine/threonine residues on target proteins, altering their activity and function.
Pathways Involved: this compound is involved in pathways regulating cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
- Protein Kinase C (alpha) Peptide
- Protein Kinase C (beta) Peptide
- Protein Kinase C (delta) Peptide
Comparison:
- Expression Patterns: Protein Kinase C (gamma) Peptide is primarily expressed in the central nervous system, unlike other isoforms with broader tissue distribution.
- Activation Mechanisms: While all Protein Kinase C isoforms are activated by DAG and calcium, the specific regulatory mechanisms and substrate specificities differ.
- Functional Roles: this compound is uniquely involved in neuronal functions, whereas other isoforms have roles in immune response, metabolism, and other cellular processes .
Propriétés
Formule moléculaire |
C75H117N21O23S |
|---|---|
Poids moléculaire |
1712.9 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H117N21O23S/c1-36(2)29-49(90-63(108)48(23-25-58(104)105)87-66(111)50(30-37(3)4)92-69(114)54-13-10-28-96(54)72(117)52(32-41-16-20-43(99)21-17-41)93-61(106)44(76)33-55(77)100)67(112)91-51(31-40-14-18-42(98)19-15-40)68(113)88-47(22-24-57(102)103)62(107)86-45(11-8-26-82-74(78)79)64(109)94-59(38(5)6)71(116)89-46(12-9-27-83-75(80)81)65(110)95-60(39(7)97)70(115)84-34-56(101)85-53(35-120)73(118)119/h14-21,36-39,44-54,59-60,97-99,120H,8-13,22-35,76H2,1-7H3,(H2,77,100)(H,84,115)(H,85,101)(H,86,107)(H,87,111)(H,88,113)(H,89,116)(H,90,108)(H,91,112)(H,92,114)(H,93,106)(H,94,109)(H,95,110)(H,102,103)(H,104,105)(H,118,119)(H4,78,79,82)(H4,80,81,83)/t39-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,59+,60+/m1/s1 |
Clé InChI |
JXDQYUXRJLWQJQ-AQGXQMKXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12399513.png)
![(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid](/img/structure/B12399522.png)

![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)




![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)
